Bromochlorofluoromethane

Catalog No.
S562789
CAS No.
593-98-6
M.F
CHBrClF
M. Wt
147.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromochlorofluoromethane

CAS Number

593-98-6

Product Name

Bromochlorofluoromethane

IUPAC Name

bromo-chloro-fluoromethane

Molecular Formula

CHBrClF

Molecular Weight

147.37 g/mol

InChI

InChI=1S/CHBrClF/c2-1(3)4/h1H

InChI Key

YNKZSBSRKWVMEZ-UHFFFAOYSA-N

SMILES

C(F)(Cl)Br

Synonyms

bromochlorofluoromethane

Canonical SMILES

C(F)(Cl)Br

Bromochlorofluoromethane, also known as fluorochlorobromomethane, is a chemical compound with the molecular formula CHBrClF. It belongs to the class of trihalomethanes and is recognized as one of the simplest stable chiral compounds. Its chiral nature makes it particularly valuable for research in stereochemistry and quantum physics. The compound has a boiling point of 36 °C and a melting point of -115 °C, with a density of 1.994 g/cm³ .

, primarily including:

  • Nucleophilic Substitution Reactions: In these reactions, the halogen atoms can be replaced by nucleophiles such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic media.
  • Oxidation and Reduction Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, and reduced using agents such as lithium aluminum hydride or sodium borohydride .

These reactions can yield different halogenated methanes or other organic compounds depending on the specific conditions applied.

Bromochlorofluoromethane can be synthesized through several methods:

  • Halogen Exchange Reaction: This method involves halogenation or fluorination of dihalomethanes under catalyzed conditions.
  • Industrial Production: Typically follows synthetic routes involving careful control of reaction conditions to ensure high yield and purity. This often utilizes large-scale reactors with precise temperature control .

The compound was first synthesized in March 2005, which marked a significant advancement in chiral chemistry .

Bromochlorofluoromethane has several applications, particularly in scientific research:

  • Chiral Chemistry: It serves as a model compound for studying properties and behaviors of chiral molecules.
  • Quantum Physics: Recent studies have explored its use for experimental measurements related to parity violation, an important issue in quantum physics.
  • Spectroscopy: The compound is utilized in high-resolution infrared and microwave spectroscopy for investigating molecular structures and interactions .

The interaction studies involving bromochlorofluoromethane focus primarily on its stereochemical properties. Due to its chiral nature, it exhibits different interactions with enantiomers, which can lead to varied chemical behaviors. This characteristic makes it a subject of interest for researchers studying molecular interactions at a fundamental level .

Bromochlorofluoromethane shares structural similarities with other halogenated compounds. Notable comparisons include:

Compound NameMolecular FormulaUnique Features
BromochlorodifluoromethaneCF₂ClBrUsed in fire extinguishers; has two fluorine atoms instead of one.
BromofluoromethaneCHBrF₂Different halogen composition; synthesized through distinct methods.
ChloroformCHCl₃Lacks fluorine; commonly used as a solvent.

Bromochlorofluoromethane's uniqueness lies in its stability as a chiral compound and its utility in fundamental research areas such as stereochemistry and quantum physics, distinguishing it from other similar compounds .

Chemical Formula and Bond Properties

Bromochlorofluoromethane represents one of the simplest chiral organic compounds, possessing the molecular formula CHBrClF [1] [2]. This trihalomethane derivative exhibits a molecular weight of 147.37 grams per mole, making it a relatively compact yet structurally significant molecule in stereochemical research [2] [6]. The compound is alternatively known as fluorochlorobromomethane, reflecting the systematic nomenclature based on the alphabetical ordering of the halogen substituents [1] [4].

The bond properties of bromochlorofluoromethane reveal distinct characteristics that reflect the varying sizes and electronegativities of the attached halogen atoms [17]. Experimental and theoretical studies have determined precise bond lengths for each carbon-substituent interaction within the molecule [17]. The carbon-hydrogen bond exhibits the shortest length at 1.086 Angstroms, consistent with the small atomic radius of hydrogen [17]. The carbon-fluorine bond measures 1.348 Angstroms, representing the strongest carbon-halogen interaction due to fluorine's high electronegativity [17]. The carbon-chlorine bond extends to 1.761 Angstroms, reflecting chlorine's intermediate size among the halogens present [17]. Finally, the carbon-bromine bond demonstrates the longest length at 1.935 Angstroms, corresponding to bromine's position as the largest halogen substituent in the molecule [17].

The dipole moment of bromochlorofluoromethane has been experimentally determined to be 1.50 Debye, indicating significant molecular polarity arising from the asymmetrical distribution of the electronegative halogen atoms around the central carbon [21] [24]. This polarity results from the different electronegativities of bromine, chlorine, and fluorine, which create an uneven electron density distribution throughout the molecular structure [22].

Table 1: Physical and Chemical Properties of Bromochlorofluoromethane

PropertyValueSource
Chemical FormulaCHBrClFPubChem [2]
Molecular Weight147.37 g/molPubChem [2]
Bond Length C-H1.086 ÅExperimental/Theoretical Study [17]
Bond Length C-F1.348 ÅExperimental/Theoretical Study [17]
Bond Length C-Cl1.761 ÅExperimental/Theoretical Study [17]
Bond Length C-Br1.935 ÅExperimental/Theoretical Study [17]
Tetrahedral Bond Angles109.5°Tetrahedral Geometry [19]
Dipole Moment1.50 DNIST Database [21]
Density1.906 g/mLStenutz Database [24]
Boiling Point37 °CStenutz Database [24]

Molecular Geometry and Tetrahedral Configuration

Bromochlorofluoromethane adopts a tetrahedral molecular geometry, with the central carbon atom positioned at the center of the tetrahedron and the four different substituents occupying the vertices [7] [19]. This tetrahedral arrangement results from the sp³ hybridization of the carbon atom, which forms four equivalent hybrid orbitals directed toward the corners of a regular tetrahedron [18]. The bond angles in this configuration approximate 109.5 degrees, representing the ideal tetrahedral angle that minimizes electron-electron repulsion according to Valence Shell Electron Pair Repulsion theory [19].

The tetrahedral structure of bromochlorofluoromethane has been confirmed through multiple experimental approaches and theoretical calculations [18]. Early investigations into the structure of substituted methanes demonstrated that only one isomer of each composition exists, providing strong evidence for the tetrahedral arrangement around carbon [18]. For bromochlorofluoromethane specifically, the tetrahedral geometry explains why only two stereoisomeric forms exist rather than the multiple isomers that would be predicted for alternative geometric arrangements [18].

The spatial arrangement within the tetrahedral structure places each halogen atom at a specific distance from the others, creating a three-dimensional framework that cannot be adequately represented in two-dimensional drawings [18]. The carbon atom forms four sigma bonds through the overlap of its sp³ hybrid orbitals with the appropriate atomic orbitals of the substituents [18]. The carbon-hydrogen bond results from the overlap of an sp³ orbital with hydrogen's 1s orbital, while the carbon-halogen bonds involve overlap with the respective halogen p orbitals [18].

Chiral Properties and Stereochemical Implications

The chirality of bromochlorofluoromethane arises from the presence of four different substituents attached to the central carbon atom, creating what is termed an asymmetric or chiral center [1] [9]. This asymmetric carbon configuration results in the formation of two non-superimposable mirror image forms, establishing bromochlorofluoromethane as one of the simplest possible stable chiral compounds [1]. The stereochemical implications of this chirality are profound, as the two mirror image forms exhibit identical physical properties except for their interaction with plane-polarized light and their behavior in chiral environments [9] [11].

The chiral nature of bromochlorofluoromethane makes it an invaluable tool for fundamental research into stereochemistry and chirality [1]. The molecule's relatively simple structure, combined with its stable chiral center, provides an ideal system for studying the principles of molecular handedness [1]. However, the separation of the two enantiomeric forms presented significant challenges due to the molecule's relative instability to hydrolysis and the absence of suitable functional groups for conventional resolution techniques [1].

The stereochemical implications extend beyond basic structural considerations to encompass potential applications in experimental physics [1]. Recent research has focused on bromochlorofluoromethane's potential use for experimental measurement of parity violation, a fundamental quantum mechanical phenomenon [1]. The extremely small energy difference between the enantiomers, predicted to be approximately 2.356×10⁻¹⁶ electron volts, makes the compound suitable for detecting subtle quantum effects [1].

Enantiomeric Forms: (R)-Bromochlorofluoromethane and (S)-Bromochlorofluoromethane

The two enantiomeric forms of bromochlorofluoromethane are designated as (R)-bromochlorofluoromethane and (S)-bromochlorofluoromethane according to the Cahn-Ingold-Prelog nomenclature system [9] [10]. These designations reflect the absolute configuration of each enantiomer based on the spatial arrangement of substituents around the chiral carbon center [9]. The (R)-enantiomer is also known as (-)-bromochlorofluoromethane due to its levorotatory optical activity, while the (S)-enantiomer is designated as (+)-bromochlorofluoromethane for its dextrorotatory behavior [3] [6].

The (R)-bromochlorofluoromethane enantiomer possesses the Chemical Abstracts Service registry number 31747-37-2 and is catalogued in PubChem under the compound identification number 57518771 [3]. This enantiomer exhibits levorotatory optical rotation, meaning it rotates plane-polarized light in a counterclockwise direction when viewed along the direction of light propagation [3]. The absolute configuration assignment follows from the application of Cahn-Ingold-Prelog priority rules, where the substituents are prioritized by atomic number and the spatial arrangement is evaluated [9].

The (S)-bromochlorofluoromethane enantiomer carries the Chemical Abstracts Service registry number 22611-58-1 and is identified in PubChem as compound 57518772 [6]. This form demonstrates dextrorotatory optical activity, rotating plane-polarized light clockwise [6]. The (S)-designation indicates that when the molecule is oriented with the lowest priority substituent (hydrogen) pointing away from the observer, the remaining three substituents follow a counterclockwise sequence when arranged in order of decreasing priority [9].

Recent theoretical calculations have predicted an extraordinarily small energy difference between the two enantiomers, with the (S)-enantiomer being lower in energy by approximately 2.356×10⁻¹⁶ electron volts [1]. This minute energy difference arises from parity violation effects in weak nuclear interactions and represents one of the smallest measurable energy differences in molecular systems [1]. Additionally, the carbon-fluorine vibrational mode frequency is predicted to differ by about 2.4 millihertz between the enantiomers, with the (R)-enantiomer showing the lower frequency [1].

Table 2: Enantiomeric Forms of Bromochlorofluoromethane

PropertyValueNotes
Enantiomer Name (R)(R)-BromochlorofluoromethaneAlso known as (-)-Bromochlorofluoromethane [3]
Enantiomer Name (S)(S)-BromochlorofluoromethaneAlso known as (+)-Bromochlorofluoromethane [6]
CAS Number (R)31747-37-2PubChem CID: 57518771 [3]
CAS Number (S)22611-58-1PubChem CID: 57518772 [6]
Optical Rotation (R)Levorotatory (-)Rotates plane-polarized light counterclockwise [3]
Optical Rotation (S)Dextrorotatory (+)Rotates plane-polarized light clockwise [6]
Energy Difference~2.356×10⁻¹⁶ eV (S enantiomer lower)Extremely small energy difference due to parity violation [1]

Cahn-Ingold-Prelog Priority Rules Application

The application of Cahn-Ingold-Prelog priority rules to bromochlorofluoromethane provides a systematic method for determining the absolute configuration of each enantiomer [9] [13]. These rules, developed by Robert Sidney Cahn, Christopher Kelk Ingold, and Vladimir Prelog, establish a standardized approach for assigning stereochemical descriptors based on atomic number priorities [13] [16]. The priority assignment begins with ranking each substituent attached to the chiral carbon center according to the atomic numbers of the directly bonded atoms [9] [12].

In bromochlorofluoromethane, the priority sequence follows the atomic number order: bromine (atomic number 35) receives priority 1 as the highest, chlorine (atomic number 17) receives priority 2, fluorine (atomic number 9) receives priority 3, and hydrogen (atomic number 1) receives priority 4 as the lowest [9] [12]. This priority assignment is straightforward because each substituent differs in its directly bonded atom, eliminating the need to examine atoms further from the chiral center [12].

The configuration determination process requires orienting the molecule so that the lowest priority substituent (hydrogen) points away from the observer [9] [13]. With this orientation established, the observer traces a path from the highest priority substituent (bromine) through the second priority (chlorine) to the third priority (fluorine) [9]. If this tracing follows a clockwise direction, the configuration is designated as (R), derived from the Latin word "rectus" meaning right [9] [13]. Conversely, if the tracing follows a counterclockwise direction, the configuration receives the (S) designation, from the Latin word "sinister" meaning left [9] [13].

For bromochlorofluoromethane, the (R)-enantiomer exhibits a spatial arrangement where the priority sequence from bromine to chlorine to fluorine follows a clockwise path when hydrogen is positioned away from the observer [9]. The (S)-enantiomer displays the opposite arrangement, with the priority sequence following a counterclockwise direction under the same viewing conditions [9]. This systematic approach eliminates ambiguity in stereochemical nomenclature and provides a universal method for communicating absolute configuration information [13] [16].

Table 3: Cahn-Ingold-Prelog Priority Rules Applied to Bromochlorofluoromethane

Atom/GroupAtomic NumberCIP PriorityNotes
Br351Highest priority due to highest atomic number [9]
Cl172Second priority due to second highest atomic number [9]
F93Third priority due to third highest atomic number [9]
H14Lowest priority due to lowest atomic number [9]

Three-Dimensional Structure Representation Methods

The three-dimensional structure of bromochlorofluoromethane can be represented through several complementary methods, each offering distinct advantages for visualizing and understanding the molecular geometry [18]. These representation methods are essential for conveying the spatial relationships between atoms that cannot be adequately depicted in traditional two-dimensional structural formulas [18]. The selection of appropriate representation methods depends on the specific aspects of molecular structure that require emphasis, whether focusing on overall molecular shape, bond angles, or stereochemical features [18].

Space-filling models represent one approach to three-dimensional molecular visualization, depicting the molecule as a collection of spheres corresponding to the van der Waals radii of individual atoms [18]. These models effectively illustrate the overall molecular volume and the spatial occupancy of different atoms within the structure [18]. For bromochlorofluoromethane, space-filling models clearly demonstrate the relative sizes of the halogen atoms and their contribution to the overall molecular shape [18]. However, these models can obscure internal atomic relationships and may not clearly reveal bond angles or the tetrahedral arrangement around the central carbon [18].

Ball-and-stick models provide an alternative representation that emphasizes both atomic positions and bonding relationships [18]. In these models, atoms are represented as spheres with holes positioned at angles corresponding to the actual bond angles, while bonds are depicted as sticks of appropriate length connecting the atomic spheres [18]. For bromochlorofluoromethane, ball-and-stick models effectively illustrate the tetrahedral geometry around the central carbon and the varying bond lengths to different substituents [18]. The angular relationships between bonds become clearly visible, making this representation particularly valuable for understanding stereochemical relationships [18].

Skeletal models represent molecular structure using only sticks proportional to bond lengths, omitting explicit atomic representations [18]. These models excel at highlighting molecular framework and bond angle relationships without the visual complexity introduced by atomic spheres [18]. For bromochlorofluoromethane, skeletal models clearly reveal the tetrahedral arrangement and provide an unobstructed view of the three-dimensional molecular framework [18].

Wedge-and-dash notation provides a two-dimensional method for conveying three-dimensional stereochemical information [9] [11]. In this system, solid wedges represent bonds projecting toward the observer, dashed lines indicate bonds extending away from the observer, and normal lines represent bonds lying in the plane of the paper [11]. This notation proves particularly valuable for bromochlorofluoromethane because it allows clear representation of the stereochemical differences between enantiomers on two-dimensional surfaces [11]. The wedge-and-dash system enables precise communication of absolute configuration without requiring three-dimensional models [11].

XLogP3

2.2

Wikipedia

Bromochlorofluoromethane

Dates

Modify: 2024-02-18

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